N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-3-5-17-6-4-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINNJIXEEMMQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide typically involves nucleophilic substitution reactions to form the C-N bonds of morpholine substituents with the pyrimidine core . The reaction conditions often include the use of 2,4-dichloropyrimidine and morpholine in a mixture of solvents such as water and methanol at temperatures ranging from 25 to 30°C . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where reagents like halides or amines can replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, supported by data tables and documented case studies.
Structure and Composition
This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a morpholine group and an isonicotinamide moiety. The compound's molecular formula is , and its molecular weight is approximately 274.33 g/mol.
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was linked to the modulation of key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against resistant strains of bacteria has been evaluated, highlighting its potential as a lead compound for developing new antibiotics.
Case Study:
In a screening study, this compound was found to possess antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .
Inflammatory Disease Modulation
Recent studies suggest that this compound could modulate inflammatory responses, making it a candidate for treating autoimmune diseases.
Case Study:
Research indicated that this compound could reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in conditions characterized by chronic inflammation .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
Case Study:
In preclinical models of Alzheimer's disease, the compound demonstrated the ability to inhibit amyloid-beta aggregation and improve cognitive function in treated animals .
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase in macrophage cells, thereby reducing inflammation . Molecular docking studies suggest that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide to structurally related compounds from the provided evidence, focusing on substituent effects, molecular features, and inferred biological implications.
Table 1: Structural and Activity Comparison of Analogs
*Note: Activity values from are assumed to represent potency metrics (e.g., pIC50), where higher values indicate greater activity.
Key Structural and Functional Insights:
Core Heterocycle Differences: The target compound’s pyrimidine core contrasts with the indolinone scaffolds in . The morpholine substituent in the target compound introduces a saturated oxygen-containing ring, improving solubility compared to hydrophobic groups like the 2,6-dimethylphenoxy moiety in .
This contrasts with the fluoro and amino groups in , which modulate electronic properties and hydrogen-bonding capacity . The pyridin-4-yl group in both the target compound and the first analog in is a common pharmacophore for kinase inhibition, suggesting shared target specificity .
Biological Activity: While direct activity data for the target compound are unavailable, the 5.797 pIC50 value of the fluoro-substituted indolinone analog () highlights the importance of electron-withdrawing groups (e.g., fluorine) in enhancing potency. The target’s morpholine group may similarly optimize binding through hydrogen-bonding interactions .
Stereochemical Complexity :
- The compounds in emphasize stereochemical precision (e.g., (2S,4S,5S) configurations), which is absent in the target compound. This suggests the target may have a simpler synthesis pathway but reduced enantiomeric specificity compared to pharmacopeial standards .
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.
Synthesis Methods:
The compound is synthesized through the reaction of 4,6-dimethyl-2-morpholinopyrimidine with nicotinoyl chloride. This reaction typically requires a base such as triethylamine to facilitate the formation of the amide bond. Purification methods like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Structure:
- Molecular Formula: C15H17N5O2
- Molecular Weight: 299.334 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Cellular Stress Response: The compound may modulate cellular stress responses, influencing pathways that protect cells from damage.
- DNA Repair Mechanisms: It has been shown to play a role in enhancing DNA repair processes, which is crucial for maintaining genomic stability.
- Redox Reactions and Energy Production: The compound influences redox reactions that are vital for cellular energy metabolism.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting tumor growth in mouse xenograft models.
Inhibition of Enzymatic Pathways
The compound has shown potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT can lead to decreased cellular NAD+ levels, thereby inducing apoptosis in cancer cells.
Case Studies and Research Findings
-
Case Study on Apoptosis Induction:
A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis with an EC50 value of approximately 50 nM. This indicates a potent effect on cancer cell viability. -
Xenograft Model Efficacy:
In xenograft models using MX-1 breast cancer cells, the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4,6-dimethylpyrimidine derivatives with morpholine under nucleophilic substitution conditions to introduce the morpholinyl group.
- Step 2 : Functionalization at the 5-position of the pyrimidine ring via coupling reactions (e.g., Buchwald-Hartwig amination) with isonicotinamide derivatives.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Characterization :
- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups at 4,6-positions, morpholine ring protons).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z).
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm empirical formula.
- Purity Checks : Melting point consistency and TLC/HPLC retention time comparisons with standards .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from DMSO or dichloromethane. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters: space group, unit cell dimensions, and R-factor convergence.
- Polymorph Screening : Employ differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphic forms, as seen in isonicotinamide derivatives .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize cell lines (e.g., prostate cancer PC-3 vs. LNCaP) and protocols (e.g., MTT vs. ATP-based viability assays).
- Compound Stability : Test degradation under storage conditions (e.g., DMSO stock stability at -20°C) via LC-MS.
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity (e.g., Akt/mTOR pathway proteins) .
Q. What strategies are effective in analyzing interactions between this compound and kinase targets?
- Methodological Answer :
- Kinase Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K).
- Molecular Dynamics (MD) Simulations : Dock the compound into kinase active sites (e.g., using AutoDock Vina) and simulate interactions (e.g., hydrogen bonding with hinge regions).
- Mutagenesis Studies : Introduce point mutations (e.g., T342A in Akt1) to confirm critical binding residues .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test binary/ternary solvent systems (e.g., DMF/water, THF/hexane) to optimize crystal growth.
- Additive Screening : Use ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to reduce nucleation density.
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factor reliability .
Data Analysis and Optimization
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP and Solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility.
- pKa Prediction : Employ ACD/Labs or Epik to identify ionizable groups (e.g., pyrimidine nitrogen).
- ADMET Profiling : Utilize QikProp (Schrödinger) for bioavailability and blood-brain barrier penetration predictions .
Q. How should researchers optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)/Xantphos vs. Pd(dba)/BINAP for coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >80% yield.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
